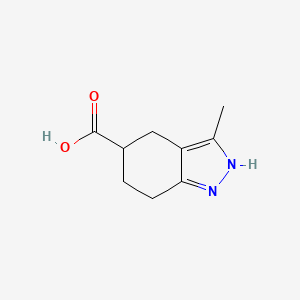

3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-5-7-4-6(9(12)13)2-3-8(7)11-10-5/h6H,2-4H2,1H3,(H,10,11)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAEXPQISYGPHGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CC(CCC2=NN1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1338247-49-6 |

Source

|

| Record name | 3-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged bicyclic heterocycle in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its unique physicochemical properties and ability to engage in various biological interactions have made it a cornerstone in the design of novel therapeutics.[1] This guide focuses on a specific, yet potentially significant, derivative: 3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid .

While a specific CAS number for this carboxylic acid is not readily found in major chemical databases, its corresponding ethyl ester, ethyl 3-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylate , is documented with CAS Number 1956379-74-0 .[2] This guide will address the synthesis, theoretical properties, and potential applications of the target carboxylic acid, leveraging the available information on its ester precursor and related tetrahydroindazole analogs. The carboxylic acid moiety is a critical functional group in many pharmaceuticals, often responsible for a compound's pharmacokinetic and pharmacodynamic profile.

Physicochemical Properties and Structural Analogs

The properties of this compound can be inferred from its structure and comparison with related compounds.

| Property | Predicted/Inferred Value | Notes |

| Molecular Formula | C9H12N2O2 | |

| Molecular Weight | 180.20 g/mol | |

| Appearance | Likely a solid at room temperature. | Based on similar carboxylic acids. |

| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like ethanol, methanol, and DMSO. | The carboxylic acid group enhances polarity compared to the ethyl ester. |

| pKa | Estimated to be in the range of 4-5. | Typical for a carboxylic acid. |

Key Structural Analogs:

-

Ethyl 3-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylate (CAS: 1956379-74-0): The direct precursor to the target compound via hydrolysis.[2]

-

5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid (CAS: 842972-14-9): A positional isomer that may share some biological activities.

-

1-Aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids: A class of related compounds with demonstrated anti-inflammatory activity.[3]

Synthesis and Reaction Pathways

The synthesis of this compound can be logically approached through the preparation of its ethyl ester followed by a straightforward hydrolysis step. A plausible synthetic route is outlined below.

Proposed Synthesis of Ethyl 3-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylate

A common and effective method for constructing the tetrahydroindazole core involves the condensation of a hydrazine derivative with a β-ketoester or a related dicarbonyl compound.[3]

Figure 1: Proposed synthesis of the ethyl ester precursor.

Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of ethyl 2-acetyl-4-oxocyclohexanecarboxylate in a suitable solvent such as ethanol, add an equimolar amount of hydrazine hydrate.

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours to ensure complete cyclization and dehydration. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the pure ethyl ester.

Hydrolysis to the Carboxylic Acid

The final step to obtain the target compound is the hydrolysis of the ethyl ester.

Figure 2: Hydrolysis of the ethyl ester to the target carboxylic acid.

Experimental Protocol (General):

-

Saponification: The ethyl ester is dissolved in a mixture of solvents like tetrahydrofuran (THF), methanol, and water. An aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), is added.

-

Reaction Monitoring: The mixture is stirred at room temperature or gently heated until the hydrolysis is complete, as indicated by TLC analysis.

-

Isolation: The organic solvents are removed, and the remaining aqueous solution is washed with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material. The aqueous layer is then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Purification: The precipitated solid is collected by filtration, washed with cold water, and dried to afford the final product. Further purification can be achieved by recrystallization.

Potential Applications in Drug Discovery

The 4,5,6,7-tetrahydroindazole scaffold is a valuable pharmacophore, and its derivatives have been explored for various therapeutic applications.

-

Anti-inflammatory Agents: A significant body of research has demonstrated the anti-inflammatory properties of 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids.[3] These compounds have shown efficacy in carrageenan-induced edema tests. It is plausible that this compound could exhibit similar biological activity, making it a target for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs).

-

Enzyme Inhibition: The indazole nucleus is known to be a versatile scaffold for designing enzyme inhibitors. The carboxylic acid functional group can act as a key binding element, forming hydrogen bonds or ionic interactions with active site residues of target proteins.

-

Bioisosteric Replacement: In drug design, the carboxylic acid group can sometimes lead to unfavorable pharmacokinetic properties.[4] However, it serves as a crucial starting point for creating bioisosteres, such as tetrazoles or hydroxamic acids, to modulate a compound's activity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profile.[5]

Conclusion

While this compound is not a widely cataloged compound, its synthesis is readily achievable from its known ethyl ester. The tetrahydroindazole core, combined with the strategic placement of methyl and carboxylic acid groups, presents a molecule of significant interest for medicinal chemists. Its structural similarity to known anti-inflammatory agents suggests a promising avenue for further investigation in drug discovery and development. This guide provides a foundational understanding and a practical framework for researchers to synthesize and explore the therapeutic potential of this and related compounds.

References

- Nagakura, M., Ota, T., Shimidzu, N., Kawamura, K., Eto, Y., & Wada, Y. (1979). Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. Journal of Medicinal Chemistry, 22(1), 48–52.

- Journal of the Chemical Society C: Organic. (1968). 4,5,6,7-Tetrahydro-3-oxo-2H-indazolecarboxylic acids. Part V.

-

Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]

- de Souza, A. S., de Lacerda, R. B., & de Castro, P. P. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 1-19.

-

ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. Retrieved from [Link]

-

Caribbean Journal of Sciences and Technology. (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link]

-

CASNU.COM. (n.d.). 2H-Indazole-5-carboxylic acid, 4,5,6,7-tetrahydro-3-methyl-, ethyl ester. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl-, ethyl ester. Retrieved from [Link]

- Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395.

- Wiley-VCH. (n.d.). 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals.

- Mini-Reviews in Medicinal Chemistry. (2021). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Mini-Reviews in Medicinal Chemistry, 21(15), 2056-2075.

-

PubChem. (n.d.). 5-Methyl-4,5,6,7-tetrahydro[3][6]thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride. Retrieved from [Link]

- International Journal of Trend in Scientific Research and Development. (2022). A Study on Carboxylic Acid's Reactivity and Function and Its Importance in Medicines. International Journal of Trend in Scientific Research and Development, 6(2), 241-246.

-

American Elements. (n.d.). Indazoles. Retrieved from [Link]

-

Chemcia. (n.d.). 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid ethyl ester. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 12-HYDROXYSTEARIC ACID. Retrieved from [Link]

Sources

- 1. caribjscitech.com [caribjscitech.com]

- 2. 2H-Indazole-5-carboxylic acid, 4,5,6,7-tetrahydro-3-methyl-, ethyl ester[1956379-74-0] | CASNU [casnu.com]

- 3. Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 714255-28-4 | MFCD05731957 | 4,5,6,7-Tetrahydro-2H-Indazole-3-Carboxylic Acid [aaronchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. Recognizing the scarcity of publicly available experimental data for this specific molecule, this document synthesizes theoretical knowledge, predicted data from computational models, and experimental data from closely related structural analogs. Furthermore, it offers detailed, field-proven experimental protocols to enable researchers to determine these properties in their own laboratories. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding and practical framework for the characterization of this and similar novel chemical entities.

Introduction and Molecular Structure

This compound belongs to the class of tetrahydroindazoles, which are bicyclic heterocyclic compounds containing a fused pyrazole and cyclohexene ring system. The indazole core is a prevalent scaffold in a multitude of biologically active compounds.[1] The presence of both a carboxylic acid and a pyrazole moiety suggests potential for a range of intermolecular interactions and a pH-dependent ionization profile, which are critical determinants of a compound's pharmacokinetic and pharmacodynamic behavior.

The molecular structure consists of a tetrahydroindazole core with a methyl group at position 3 and a carboxylic acid group at position 5. The tautomerism of the pyrazole ring (1H vs. 2H) is a key structural feature, with the 2H-tautomer being specified in the nomenclature of the target compound.

Molecular Formula: C₉H₁₂N₂O₂[2]

Molecular Weight: 180.21 g/mol [2]

CAS Number: 1338247-49-6[3]

Physicochemical Properties: A Data-Driven Assessment

A thorough understanding of a compound's physicochemical properties is fundamental to drug discovery and development, influencing everything from solubility and absorption to metabolism and excretion. Due to the limited availability of direct experimental data for this compound, this section presents a combination of predicted values and data from analogous structures to provide a robust profile.

Table 1: Summary of Physicochemical Properties

| Property | Predicted/Analog Value | Remarks and Citations |

| Melting Point | 115-117 °C (for 2-methyl isomer) | Predicted for a closely related isomer.[4] The actual value will be sensitive to crystalline form and purity. |

| Boiling Point | ~378.2 °C (Predicted for 2-methyl isomer) | High boiling point is expected due to hydrogen bonding capabilities of the carboxylic acid and pyrazole moieties.[4] |

| Aqueous Solubility | Low | Carboxylic acids with significant hydrocarbon scaffolds tend to have limited aqueous solubility, which is expected to increase at higher pH due to deprotonation. |

| pKa | ~4.00 (Predicted for a related indazole carboxylic acid) | The carboxylic acid is the primary acidic center. The pyrazole ring also has acidic and basic character.[3] |

| LogP | 1.3 - 1.6 (Predicted for related isomers) | Indicates moderate lipophilicity, suggesting potential for membrane permeability.[1][5] |

Melting and Boiling Point

The melting point of a solid is a critical indicator of its purity and the strength of its crystal lattice. For a related isomer, 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid, a melting point of approximately 115-117 °C has been reported.[4] It is anticipated that this compound will have a similarly sharp melting range if in a pure crystalline form. The predicted high boiling point of around 378.2 °C for the 2-methyl isomer is a consequence of the molecule's ability to form strong intermolecular hydrogen bonds via its carboxylic acid and N-H groups.[4]

Solubility

The solubility of a drug candidate is a crucial factor for its absorption and bioavailability. As a general principle for carboxylic acids, the aqueous solubility of this compound is expected to be pH-dependent. In acidic to neutral media, the carboxylic acid will be protonated and the molecule will be neutral, leading to lower aqueous solubility. In basic media, the carboxylic acid will be deprotonated to the more soluble carboxylate salt. The tetrahydro- and methyl-substituents contribute to the molecule's lipophilicity, likely resulting in poor solubility in water but good solubility in organic solvents like methanol, ethanol, and DMSO.

Acidity (pKa)

The pKa value dictates the extent of ionization of a molecule at a given pH. For this compound, the primary acidic functional group is the carboxylic acid. A predicted pKa of approximately 4.00 for a related indazole carboxylic acid suggests that this compound will be predominantly in its ionized (carboxylate) form at physiological pH (7.4).[3] The pyrazole ring also possesses both weakly acidic (N-H) and weakly basic (pyridinic nitrogen) properties, which may influence the overall ionization profile.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and interaction with biological targets. Predicted LogP values for related tetrahydroindazole carboxylic acid isomers fall in the range of 1.3 to 1.6, indicating a moderate degree of lipophilicity.[1][5] This suggests that the compound may have a favorable balance of aqueous solubility and lipid membrane permeability.

Experimental Protocols for Physicochemical Characterization

The following section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

Rationale: This protocol describes the use of a capillary melting point apparatus to determine the temperature range over which the solid compound transitions to a liquid. A sharp melting range is indicative of high purity.

Methodology:

-

Ensure the sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block at a rate of 10-15 °C per minute to quickly approach the expected melting point.

-

Once the temperature is within 20 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid is observed (T1).

-

Record the temperature at which the last solid particle melts (T2).

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Determination

Rationale: This protocol outlines a method to determine the aqueous solubility of the compound at a specific pH. Given its acidic nature, solubility should be assessed in both neutral and buffered solutions.

Methodology:

-

Prepare a series of buffered solutions (e.g., pH 5.0, 7.4, and 9.0).

-

Add an excess amount of the solid compound to a known volume of each buffer and deionized water in separate vials.

-

Shake the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

Centrifuge the samples to pellet the undissolved solid.

-

Carefully remove an aliquot of the supernatant.

-

Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC with UV detection or LC-MS.

-

The solubility is reported in units such as mg/mL or µM.[7]

Caption: Workflow for Aqueous Solubility Determination.

pKa Determination by Potentiometric Titration

Rationale: This method involves titrating a solution of the compound with a strong base and monitoring the pH. The pKa can be determined from the inflection point of the resulting titration curve.

Methodology:

-

Accurately weigh and dissolve a known amount of the compound in a co-solvent (e.g., methanol or DMSO) if necessary, and then dilute with water.

-

Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes.

-

Record the pH after each addition of the titrant.

-

Plot the pH versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.[8][9]

Caption: Workflow for pKa Determination by Potentiometric Titration.

LogP Determination by Shake-Flask Method

Rationale: The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (LogP). It involves partitioning the compound between n-octanol and water and measuring its concentration in each phase at equilibrium.

Methodology:

-

Pre-saturate n-octanol with water and water with n-octanol.

-

Prepare a stock solution of the compound in the aqueous phase.

-

Mix equal volumes of the n-octanol and the aqueous solution of the compound in a flask.

-

Shake the flask for a sufficient time (e.g., 24 hours) at a constant temperature to reach equilibrium.

-

Allow the two phases to separate completely.

-

Carefully sample each phase and determine the concentration of the compound using a suitable analytical method (e.g., HPLC-UV or LC-MS).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Caption: Workflow for LogP Determination by Shake-Flask Method.

Spectroscopic and Structural Characterization

While specific spectra for this compound are not publicly available, this section provides an expected spectroscopic profile based on its structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group (a singlet around 2.2-2.5 ppm), the aliphatic protons of the tetrahydro ring (a series of multiplets between 1.5 and 3.0 ppm), the carboxylic acid proton (a broad singlet at >10 ppm, which may be exchangeable with D₂O), and the N-H proton of the pyrazole ring (a broad singlet, chemical shift can vary).

-

¹³C NMR: The carbon NMR spectrum should display signals for the methyl carbon (around 10-15 ppm), the aliphatic carbons of the tetrahydro ring (20-40 ppm), the carbons of the pyrazole ring (in the aromatic/olefinic region), and the carboxylic acid carbonyl carbon (around 170-180 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for:

-

A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A C=O stretch from the carboxylic acid carbonyl group, around 1700-1725 cm⁻¹.

-

N-H stretching vibrations from the pyrazole ring, around 3100-3300 cm⁻¹.

-

C-H stretching vibrations from the methyl and tetrahydro ring, around 2850-3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will be crucial for confirming the molecular weight of the compound. In electrospray ionization (ESI) mass spectrometry, the compound is expected to show a prominent ion corresponding to [M+H]⁺ at m/z 181.09715 (calculated for C₉H₁₃N₂O₂⁺) in positive ion mode and [M-H]⁻ at m/z 179.08259 (calculated for C₉H₁₁N₂O₂⁻) in negative ion mode.

Stability and Reactivity

Tetrahydroindazole derivatives can be susceptible to oxidation, particularly at the tetrahydro ring. The stability of this compound should be assessed under various conditions (e.g., different pH, temperature, and light exposure) to determine its shelf-life and potential degradation pathways. The carboxylic acid moiety can undergo typical reactions such as esterification and amidation.

Conclusion

This compound is a molecule with significant potential in medicinal chemistry, possessing a scaffold common to many bioactive compounds. While a complete experimental dataset of its physicochemical properties is not yet publicly available, this guide provides a robust framework for its characterization. By combining theoretical predictions, data from analogous structures, and detailed experimental protocols, researchers are well-equipped to undertake a thorough evaluation of this compound. The provided methodologies for determining melting point, solubility, pKa, and LogP are foundational for any drug discovery program and will enable the generation of the critical data needed to advance the development of this and other novel chemical entities.

References

- Avdeef, A. (1996). pH-metric logP and pKa. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13.

- Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616.

-

Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]

- Stuart, M., & Box, K. (2005). Potentiometric determination of pKa and intrinsic solubility. Analytical Chemistry, 77(14), 4381-4387.

-

PubChem. (n.d.). Indazole-3-carboxylic acid. Retrieved from [Link]

-

Studylib. (n.d.). Melting Point Determination Lab Protocol. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

ChemBK. (2024, April 9). 2-methyl-4,5,6,7-tetrahydroindazole-3-carboxylic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Clarion University. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Carboxylic Acid Unknowns and Titration. Retrieved from [Link]

-

Chem LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

CUNY Bronx Community College. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

PubChemLite. (n.d.). 2h-indazole-5-carboxylic acid, 4,5,6,7-tetrahydro-, 3,6-dihydroxy-6-methyl-4-phenyl-, methyl ester, (4-alpha,5-beta,6-alpha)-. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-methyl-4,5,6,7-tetrahydro-2h-indazole-3-carboxylic acid. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-ethyl-4,5,6,7-tetrahydro-2h-indazole-3-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 5-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid. Retrieved from [Link]

-

Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

-

protocols.io. (2024, September 23). LogP / LogD shake-flask method. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1. Retrieved from [Link]

-

Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

Sources

- 1. PubChemLite - 2-methyl-4,5,6,7-tetrahydro-2h-indazole-3-carboxylic acid (C9H12N2O2) [pubchemlite.lcsb.uni.lu]

- 2. Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxylic acid CAS#: 1000576-28-2 [m.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. PubChemLite - 2-ethyl-4,5,6,7-tetrahydro-2h-indazole-3-carboxylic acid (C10H14N2O2) [pubchemlite.lcsb.uni.lu]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. 3-Oxo-2,3-dihydro-1H-indazole-5-carboxylic acid_TargetMol [targetmol.com]

- 8. 5-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid | C9H12N2O2 | CID 655114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. PubChemLite - 2h-indazole-5-carboxylic acid, 4,5,6,7-tetrahydro-, 3,6-dihydroxy-6-methyl-4-phenyl-, methyl ester, (4-alpha,5-beta,6-alpha)- (C16H18N2O4) [pubchemlite.lcsb.uni.lu]

- 11. PubChemLite - 2h-indazole-5-carboxylic acid, 4,5,6,7-tetrahydro-, 3-(3-ethoxy-3-oxopropoxy)-6-hydroxy-6-methyl-4-phenyl-, ethyl ester, (4-alpha,5-beta,6-alpha)- (C22H28N2O6) [pubchemlite.lcsb.uni.lu]

3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid molecular weight

An In-Depth Technical Guide to 3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Indazole derivatives are a cornerstone in medicinal chemistry, recognized for their versatile biological activities and presence in numerous approved pharmaceuticals.[1][2] This technical guide focuses on a specific, valuable scaffold: This compound . We provide a comprehensive overview of its core chemical and physical properties, including its precise molecular weight, and delve into the synthetic strategies used to access this class of compounds. Furthermore, we explore its potential applications in drug discovery, drawing parallels from related structures that have shown promise as anti-inflammatory agents and receptor antagonists.[3][4] This document serves as a foundational resource for researchers aiming to leverage this scaffold in their drug development programs.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of a compound are critical for its application in research and development. This compound is a heterocyclic compound featuring a bicyclic indazole core fused with a cyclohexene ring, substituted with methyl and carboxylic acid groups.

Molecular Structure and Weight

The precise identity of the molecule is defined by its structure, formula, and molecular weight.

The molecular weight is calculated from the sum of the atomic weights of its constituent atoms.

Molecular Weight: 180.21 g/mol [5]

Physicochemical Data Summary

A summary of key physicochemical properties is presented below. These values are essential for experimental design, including solubility testing, formulation, and interpretation of biological assay results.

| Property | Value | Source |

| Molecular Weight | 180.21 g/mol | [5] |

| Molecular Formula | C₉H₁₂N₂O | [5] |

| CAS Number | 1338247-49-6 | [5] |

| Appearance | White Solid (Predicted) | N/A |

| Solubility | Soluble in organic solvents like chloroform and dichloromethane; insoluble in water (Predicted for similar structures) | [6] |

Synthesis and Mechanistic Insights

The synthesis of tetrahydroindazole carboxylic acids is a well-established area of organic chemistry, often involving cyclization reactions to form the core bicyclic system.

Core Synthetic Strategy

A prevalent method for synthesizing 4,5,6,7-tetrahydroindazole-5-carboxylic acid derivatives involves the condensation reaction between a hydrazine derivative and a β-ketoester embedded within a cyclohexanone ring.[3] This approach offers a direct route to the desired heterocyclic scaffold. The key steps involve the reaction of a suitably substituted cyclohexanone with a reagent like diethyl oxalate to form a diketoester, which is then cyclized with a hydrazine.

The diagram below illustrates a generalized workflow for the synthesis of the tetrahydroindazole core.

Caption: Generalized workflow for tetrahydroindazole synthesis.

This strategy is highly adaptable, allowing for modifications on both the hydrazine and cyclohexanone precursors to generate a library of diverse derivatives for structure-activity relationship (SAR) studies.

Applications in Medicinal Chemistry and Drug Discovery

The indazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to multiple biological targets.[1][2] While specific research on this compound is limited in the public domain, the therapeutic potential of the broader class of tetrahydroindazole derivatives is well-documented.

-

Anti-inflammatory Agents: A study on 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids demonstrated significant anti-inflammatory activity in carrageenan edema tests.[3] This suggests that the tetrahydroindazole carboxylic acid moiety is a viable pharmacophore for developing novel nonsteroidal anti-inflammatory drugs (NSAIDs).

-

Kinase Inhibition: The indazole core can act as a bioisostere of adenine, enabling it to function as a competitive inhibitor for ATP-binding sites in various protein kinases.[1] This makes it a valuable scaffold for developing anticancer agents, such as Axitinib.

-

Receptor Antagonism: Derivatives of the indazole core have been developed as potent antagonists for critical receptors in cell signaling pathways. For instance, different indazole-3-carboxamide derivatives have been identified as novel and potent prostanoid EP4 receptor antagonists, which have implications for colorectal cancer immunotherapy.[7] Furthermore, related tetrahydroindazole structures have been explored as selective sigma-2 receptor ligands.[4]

The diagram below illustrates the relationship between the core scaffold and its potential therapeutic applications.

Caption: Therapeutic potential of the indazole scaffold.

Exemplary Experimental Protocols

This section provides a generalized, step-by-step methodology for the synthesis of a tetrahydroindazole carboxylic acid, based on established chemical literature.[3][4]

Objective: To synthesize an aryl-substituted tetrahydro-2H-indazole-5-carboxylic acid.

Materials:

-

Ethyl 2-oxocyclohexane-1-carboxylate

-

Diethyl oxalate

-

Sodium ethoxide

-

Arylhydrazine hydrochloride

-

Ethanol

-

Hydrochloric acid

-

Sodium hydroxide

Protocol:

-

Step 1: Synthesis of the Diketoester Intermediate

-

Dissolve sodium ethoxide in absolute ethanol in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).

-

Cool the solution in an ice bath.

-

Add a mixture of ethyl 2-oxocyclohexane-1-carboxylate and diethyl oxalate dropwise to the cooled solution with constant stirring.

-

Allow the reaction to stir at room temperature for 12-18 hours.

-

Quench the reaction with dilute hydrochloric acid and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the resulting intermediate, diethyl 2-(hydroxymethylene)-6-oxocyclohexane-1,4-dicarboxylate, using column chromatography.

-

-

Step 2: Cyclization to form the Indazole Core

-

Dissolve the purified intermediate from Step 1 in ethanol.

-

Add the selected arylhydrazine hydrochloride to the solution.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

-

Step 3: Hydrolysis of the Ester

-

Dissolve the crude product from Step 2 in a mixture of ethanol and water.

-

Add a 2M solution of sodium hydroxide and stir the mixture at room temperature for 4 hours.[4]

-

Evaporate the ethanol and wash the remaining aqueous mixture with diethyl ether to remove non-polar impurities.[4]

-

Acidify the aqueous layer to a pH of 5-6 with dilute HCl to precipitate the carboxylic acid product.[4]

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

-

Step 4: Characterization

-

Confirm the structure and purity of the final product, the desired tetrahydroindazole-5-carboxylic acid, using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.

-

Conclusion

This compound, with a molecular weight of 180.21 g/mol , represents a valuable chemical entity within the broader class of pharmacologically significant indazole derivatives. Its structure combines the proven therapeutic potential of the indazole core with a saturated carbocyclic ring that allows for specific spatial arrangements of its functional groups. The established synthetic routes provide a robust platform for generating analogs for SAR studies. Given the demonstrated success of related scaffolds in producing anti-inflammatory, anticancer, and receptor-modulating agents, this compound and its derivatives are compelling candidates for future drug discovery and development programs.

References

-

Title: 2H-Indazole-5-carboxylic acid, 4,5,6,7-tetrahydro-3-methyl-, ethyl ester - CASNU.COM. Source: CASNU.COM. URL: [Link]

-

Title: Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. Source: National Center for Biotechnology Information. URL: [Link]

-

Title: CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Source: Caribbean Journal of Sciences and Technology. URL: [Link]

-

Title: Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. Source: National Center for Biotechnology Information. URL: [Link]

-

Title: Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions. Source: Diva-Portal.org. URL: [Link]

-

Title: Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Source: ACS Publications. URL: [Link]

-

Title: 2-methyl-4,5,6,7-tetrahydroindazole-3-carboxylic acid - ChemBK. Source: ChemBK. URL: [Link]

Sources

- 1. caribjscitech.com [caribjscitech.com]

- 2. diva-portal.org [diva-portal.org]

- 3. Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - CAS:1338247-49-6 - Abovchem [abovchem.com]

- 6. chembk.com [chembk.com]

- 7. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Solubility Profile of 3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid for Drug Development Applications

Executive Summary

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its bioavailability, manufacturability, and therapeutic efficacy. For novel chemical entities like 3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid, a thorough understanding of its solubility characteristics is a foundational pillar of preclinical and formulation development. The presence of a carboxylic acid moiety on the indazole scaffold suggests a strong dependence on pH, a factor that must be meticulously characterized to predict its behavior in the gastrointestinal tract and inform formulation strategies.

This technical guide provides a comprehensive framework for researchers, medicinal chemists, and formulation scientists to systematically determine and interpret the solubility profile of this compound. Moving beyond a simple recitation of data, this document elucidates the causal mechanisms behind its solubility behavior and presents robust, self-validating experimental protocols for generating a complete thermodynamic solubility profile. We will explore the theoretical underpinnings dictated by the molecule's structure, detail the gold-standard shake-flask methodology, outline precise analytical quantification techniques, and discuss the application of this critical data within the Biopharmaceutics Classification System (BCS) to guide successful drug development.

Chapter 1: Physicochemical Characterization and Theoretical Solubility Considerations

A molecule's structure is the primary determinant of its intrinsic physical properties. By dissecting the key functional groups of this compound, we can establish a theoretical framework to predict its solubility behavior.

Molecular Structure Analysis

The compound is composed of three key regions:

-

Tetrahydro-indazole Core: This bicyclic system, composed of a fused pyrazole and a saturated cyclohexane ring, forms the main scaffold. While the pyrazole ring has some polar character due to the nitrogen atoms, the fully saturated six-membered ring is lipophilic, contributing to lower aqueous solubility.

-

Carboxylic Acid (-COOH): This is the most influential functional group governing aqueous solubility. As a weak acid, its ionization state is directly controlled by the pH of the surrounding medium. This group provides a hydrophilic handle and a mechanism for dramatic solubility modulation.

-

Methyl Groups (-CH₃): The methyl groups at positions 3 and 5 are small, nonpolar alkyl groups that slightly increase the molecule's overall lipophilicity.

The Critical Role of pH and pKa

The carboxylic acid group can exist in two states: a neutral, protonated form (-COOH) and a charged, deprotonated carboxylate anion form (-COO⁻). The equilibrium between these states is governed by the Henderson-Hasselbalch equation and the molecule's pKa.

-

At low pH (pH < pKa): The solution has a high concentration of protons (H⁺). The equilibrium shifts to favor the protonated, neutral -COOH form. This form is significantly less polar and is expected to have very low aqueous solubility.[1][2]

-

At high pH (pH > pKa): The solution has a low concentration of protons. The equilibrium shifts to favor the deprotonated, anionic -COO⁻ form.[1][3] This ionic species is much more polar and can readily form ion-dipole interactions with water, leading to a substantial increase in aqueous solubility.[2]

Therefore, a sharp increase in the solubility of this compound is anticipated as the pH of the medium is raised above its pKa value.

Caption: Logical relationship between pH, pKa, and compound ionization state.

The Influence of Temperature

The dissolution of a solid in a liquid is a thermodynamic process. For most organic solids, solubility increases with temperature because the dissolution process is endothermic (absorbs heat).[4][5] According to Le Châtelier's principle, increasing the temperature of an endothermic system will shift the equilibrium toward greater dissolution to absorb the added heat.[5] However, this relationship is not always linear and must be determined empirically. The variation of solubility with temperature is a key factor in designing crystallization processes and assessing the stability of supersaturated solutions.[6][7] It is recommended to measure solubility at physiologically relevant temperatures (37 °C) and at temperatures relevant to storage and manufacturing (e.g., 4 °C and 25 °C).[8]

Chapter 2: Experimental Determination of Thermodynamic Solubility

To obtain reliable and meaningful solubility data, a robust and standardized methodology is essential. Thermodynamic (or equilibrium) solubility represents the true saturation point of a compound in a solvent at a given temperature and is the benchmark for biopharmaceutical characterization.[9][10]

The Shake-Flask Method: The Gold Standard

The shake-flask method, as recommended by the International Council for Harmonisation (ICH) and other regulatory bodies, is the most reliable method for determining thermodynamic solubility.[9][11][12] The principle is straightforward: an excess amount of the solid API is agitated in a specific solvent system for a sufficient period to allow the solution to reach equilibrium with the undissolved solid.

Detailed Experimental Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a given medium.

Materials:

-

This compound (solid)

-

Selected aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Analytical balance

-

HPLC system with UV detector

Step-by-Step Methodology:

-

Preparation: Add an excess of the solid API to a glass vial.

-

Causality: An excess of solid is critical to ensure that the final solution is truly saturated and in equilibrium with the solid phase. A visual confirmation of undissolved solid at the end of the experiment is a mandatory checkpoint.[13]

-

-

Solvent Addition: Add a precise volume of the pre-equilibrated (at the target temperature) aqueous buffer to the vial.

-

Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 37 ± 1 °C). Agitate for a predetermined period.

-

Trustworthiness & Self-Validation: To ensure equilibrium has been reached, a time-to-equilibrium study should be performed. Samples should be taken at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements show no statistically significant change in concentration.[14] For most compounds, 24 to 48 hours is sufficient.

-

-

Phase Separation: After equilibration, allow the vials to stand briefly to let the larger particles settle. Separate the saturated supernatant from the excess solid.

-

Causality: This is a critical step where errors can be introduced. Centrifugation at a high speed is the preferred first step to pellet the majority of the solid. Subsequent filtration through a chemically compatible, low-binding syringe filter (e.g., 0.22 µm) is mandatory to remove any remaining fine particulates that could falsely elevate the measured concentration.[11][15]

-

-

Sample Preparation for Analysis: Immediately after filtration, dilute an aliquot of the clear supernatant with a suitable mobile phase to bring the concentration within the quantifiable range of the analytical method.

-

Causality: Dilution prevents the compound from precipitating out of the saturated solution due to temperature changes or solvent evaporation and ensures the concentration falls within the linear range of the HPLC calibration curve.

-

Sources

- 1. brainly.com [brainly.com]

- 2. reddit.com [reddit.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. solubility experimental methods.pptx [slideshare.net]

- 9. researchgate.net [researchgate.net]

- 10. improvedpharma.com [improvedpharma.com]

- 11. scispace.com [scispace.com]

- 12. mdpi.com [mdpi.com]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

The Tetrahydroindazole Scaffold: A Privileged Framework for Modulating Key Biological Targets

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tetrahydroindazole core is a versatile and privileged scaffold in medicinal chemistry, underpinning the development of a diverse array of biologically active molecules. Its rigid, three-dimensional structure provides a robust framework for the strategic placement of functional groups, enabling high-affinity and selective interactions with a variety of biological targets. This guide offers a comprehensive exploration of the significant biological activities of tetrahydroindazole derivatives, delving into their mechanisms of action, key molecular targets, and the experimental methodologies used to evaluate their efficacy. Designed for professionals in drug discovery and development, this document synthesizes technical data with field-proven insights to provide a thorough understanding of this important chemical class.

Kinase Inhibition: A Dominant Therapeutic Application

Tetrahydroindazole derivatives have emerged as potent inhibitors of several protein kinases, enzymes that play critical roles in cell signaling and are frequently dysregulated in diseases such as cancer and inflammatory disorders.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of cell cycle progression, and its inhibition is a promising strategy for cancer therapy.[1] Tetrahydroindazoles have been identified as effective CDK2 inhibitors.[1] For instance, a high-throughput screen identified 7-bromo-3,6,6-trimethyl-1-(pyridin-2-yl)-5,6,7,7a-tetrahydro-1H-indazol-4(3aH)-one as a hit compound for inhibiting the CDK2/cyclin A complex.[1] Subsequent optimization of this scaffold led to analogues with significantly improved inhibitory activity against various CDK2/cyclin complexes.[1]

Structure-Activity Relationship (SAR) Insights:

The SAR studies on tetrahydroindazole-based CDK2 inhibitors have revealed that modifications at various positions of the scaffold can significantly impact potency and selectivity. For example, the introduction of different substituents at the N1 position and modifications at the C7 position have been explored to enhance inhibitory activity.[1]

Quantitative Data on CDK2 Inhibition:

| Compound ID | Target | IC50 (µM) | Reference |

| 3 | CDK2/cyclin A | 0.086 | [1] |

| 53 | CDK2/cyclin A | 0.0619 | [1] |

| 59 | CDK2/cyclin A | 0.120 | [1] |

Experimental Protocol: In Vitro CDK2 Kinase Assay

A common method to assess CDK2 inhibition is a cell-free kinase assay.[2]

-

Reagents and Materials: Recombinant human CDK2/cyclin A2, histone H1 substrate, ATP, kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 μM DTT), test compounds (tetrahydroindazole derivatives), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).[2]

-

Procedure:

-

In a 96-well plate, add the test compound at various concentrations.

-

Add the CDK2/cyclin A2 enzyme to the wells.

-

Initiate the kinase reaction by adding a mixture of histone H1 substrate and ATP.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. The luminescent signal is proportional to the amount of ADP formed and thus reflects the kinase activity.

-

-

Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

CDK2 Signaling Pathway Inhibition:

Caption: Inhibition of the CDK2 pathway by tetrahydroindazole derivatives.

Interleukin-2 Inducible T-cell Kinase (ITK) Inhibition

ITK is a crucial enzyme in the T-cell receptor (TCR) signaling pathway and is a target for treating inflammatory diseases like asthma.[3][4] Tetrahydroindazole derivatives have been developed as potent and selective ITK inhibitors.[3][4] Structure-guided drug design has led to the optimization of these compounds, improving their potency, selectivity, and pharmacokinetic properties.[3]

Experimental Protocol: ITK Kinase Inhibition Assay

The inhibitory activity of tetrahydroindazole derivatives against ITK can be determined using a microfluidics-based kinase assay.[5]

-

Reagents and Materials: Recombinant ITK, peptide substrate, ATP, MgCl₂, kinase assay buffer (e.g., 100 mM HEPES pH 7.5, 0.01% Triton X-100, 10 mM MgCl₂), test compounds, and a detection system (e.g., LabChip 3000).[5]

-

Procedure:

-

Pre-incubate the ITK enzyme with various concentrations of the test compound.

-

Initiate the reaction by adding the peptide substrate and ATP.

-

Incubate at 25°C for a specified time.

-

Quench the reaction with an EDTA-containing buffer.

-

Analyze the reaction products using a microfluidic system to separate the phosphorylated and unphosphorylated substrate.

-

-

Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value from the dose-response curve.[5]

ITK Signaling Pathway:

Caption: Tetrahydroindazole inhibitors block the ITK signaling cascade.

Modulation of Sigma-2 Receptors

The sigma-2 receptor is overexpressed in proliferating cancer cells, making it a valuable biomarker and therapeutic target.[6][7] Tetrahydroindazole derivatives have been developed as potent and selective sigma-2 receptor ligands.[7]

Experimental Protocol: Sigma-2 Receptor Binding Assay

A radioligand binding assay is a standard method to determine the affinity of compounds for the sigma-2 receptor.

-

Reagents and Materials: Rat liver membrane homogenates (as a source of sigma-2 receptors), a radioligand such as [³H]DTG, a masking agent for sigma-1 receptors (e.g., (+)-pentazocine), test compounds, assay buffer (e.g., 50 mM Tris-HCl), and a scintillation counter.

-

Procedure:

-

Incubate the membrane homogenates with the radioligand, the masking agent, and various concentrations of the test compound.

-

After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

-

Measure the radioactivity of the filters using a scintillation counter.

-

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the inhibition constant (Ki).

Anti-inflammatory Activity via COX-2 Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and catalyzes the production of prostaglandins. Selective COX-2 inhibitors are sought after for their potential to reduce inflammation with fewer gastrointestinal side effects than traditional NSAIDs.[8][9] Tetrahydroindazole derivatives have shown promise as COX-2 inhibitors.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the anti-inflammatory activity of novel compounds.

-

Animals: Male Wistar rats are typically used.

-

Procedure:

-

Administer the test tetrahydroindazole derivative or a control vehicle to the rats.

-

After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the subplantar region of the right hind paw to induce inflammation.

-

Measure the paw volume using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

-

Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control group.

COX-2 Inflammatory Pathway:

Caption: Mechanism of anti-inflammatory action via COX-2 inhibition.

Anticancer Activity

Beyond kinase inhibition, certain tetrahydroindazole derivatives exhibit broad-spectrum anticancer activity.[10] For example, some derivatives have shown potent growth inhibitory activity against various cancer cell lines, inducing apoptosis and inhibiting cell migration and invasion.[10]

Quantitative Data on Anticancer Activity:

| Compound ID | Cell Line | IC50 (µM) | Reference |

| 2f | 4T1 (Breast Cancer) | 0.23 | [10] |

| 2f | A549 (Lung Cancer) | 1.15 | [10] |

| 2f | HCT116 (Colon Cancer) | 0.87 | [10] |

Dihydroorotate Dehydrogenase (DHODH) Inhibition

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, making it a target for the treatment of cancer and autoimmune diseases.[11][12] Tetrahydroindazoles have been identified as a novel class of human DHODH inhibitors.[11][12]

Experimental Protocol: DHODH Enzyme Inhibition Assay

The inhibitory activity against DHODH can be measured using a colorimetric assay.[13][14]

-

Reagents and Materials: Recombinant human DHODH, L-dihydroorotic acid (substrate), decylubiquinone (electron acceptor), 2,6-dichloroindophenol (DCIP, colorimetric indicator), and assay buffer.[13]

-

Procedure:

-

In a 96-well plate, incubate the DHODH enzyme with the test compound.

-

Initiate the reaction by adding the substrate mixture containing L-dihydroorotic acid, decylubiquinone, and DCIP.

-

Monitor the reduction of DCIP by measuring the decrease in absorbance at 600 nm.

-

-

Data Analysis: Calculate the rate of reaction and determine the IC50 value of the inhibitor.[13]

Quantitative Data on DHODH Inhibition:

| Compound | Target | IC50 (nM) | Reference |

| (R)-HZ00 | Human DHODH | 1000 | [15] |

| (R)-HZ05 | Human DHODH | <1000 | [15] |

| H-006 | Human DHODH | 3.8 | [14] |

Antitubercular Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents. Tetrahydroindazole-based compounds have been identified as potent inhibitors of M. tuberculosis.[16]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC of a compound against M. tuberculosis can be determined using the broth microdilution method.[17]

-

Reagents and Materials: M. tuberculosis H37Rv strain, Middlebrook 7H9 broth supplemented with OADC, 96-well plates, and test compounds.[17]

-

Procedure:

-

Prepare serial dilutions of the test compound in the 96-well plates.

-

Inoculate the wells with a standardized suspension of M. tuberculosis.

-

Incubate the plates at 37°C.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[17]

-

Quantitative Data on Antitubercular Activity:

| Compound ID | Target | MIC (µM) | Reference |

| 6a | M. tuberculosis | 1.7 | [16] |

| 6m | M. tuberculosis | 1.9 | [16] |

| 6q | M. tuberculosis | 1.9 | [16] |

Conclusion

The tetrahydroindazole scaffold represents a highly fruitful starting point for the design of novel therapeutic agents. The diverse biological activities exhibited by its derivatives, ranging from kinase inhibition to receptor modulation and antimicrobial effects, highlight the versatility of this chemical framework. The detailed experimental protocols and mechanistic insights provided in this guide are intended to empower researchers and drug development professionals to further explore and exploit the therapeutic potential of tetrahydroindazole derivatives in addressing a wide range of human diseases. Continued investigation into the structure-activity relationships and mechanisms of action of this promising class of compounds will undoubtedly lead to the development of next-generation therapeutics.

References

-

Zheng, W., et al. (2013). Sigma-2 receptor ligands and their perspectives in cancer diagnosis and therapy. Medicinal Research Reviews, 33(4), 837-877. [Link]

-

Zou, A., et al. (2013). Sigma-2 Receptor Ligands and Their Perspectives in Cancer Diagnosis and Therapy. ResearchGate. [Link]

-

Ahmad, I., et al. (2022). A Combined Chemical, Computational, and In Vitro Approach Identifies SBL-105 as Novel DHODH Inhibitor in Acute Myeloid Leukemia Cells. Pharmaceuticals, 15(9), 1123. [Link]

-

Popova, G., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry, 63(8), 3915-3934. [Link]

-

Heifets, L. (2000). Measuring minimum inhibitory concentrations in mycobacteria. Methods in Molecular Medicine, 31, 187-198. [Link]

-

Abate, A., et al. (2014). Efficacy and Safety of COX-2 Inhibitors in the Clinical Management of Arthritis: Mini Review. Journal of Arthritis, 3(4), 1-5. [Link]

-

Kumar, P., et al. (2010). Identification, synthesis, and pharmacological evaluation of tetrahydroindazole based ligands as novel antituberculosis agents. Journal of Medicinal Chemistry, 53(4), 1774-1784. [Link]

-

Tsuchiya, M., et al. (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. Cancer Science, 114(9), 3749-3760. [Link]

-

Burch, J. D., et al. (2014). Property- and structure-guided discovery of a tetrahydroindazole series of interleukin-2 inducible T-cell kinase inhibitors. Journal of Medicinal Chemistry, 57(13), 5729-5743. [Link]

-

Khan, A. A., et al. (2009). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Medicinal Chemistry, 16(29), 3813-3837. [Link]

-

Gilroy, D. W., et al. (2000). New insights into the role of COX 2 in inflammation. ResearchGate. [Link]

-

Cleveland Clinic. (2022). COX-2 Inhibitors: What They Are, Uses & Side Effects. Cleveland Clinic. [Link]

-

Shah, S., & Hardy, J. (2001). A Review of the COX-2 Inhibitors. Progress in Palliative Care, 9(4), 147-152. [Link]

-

Inhibition of cyclin-dependent kinase 2 protects against doxorubicin-induced cardiomyocyte apoptosis and cardiomyopathy - NIH. (n.d.). Retrieved from [Link]

-

Evans, E. K., et al. (2015). Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694. Journal of Biological Chemistry, 290(43), 26146-26160. [Link]

-

Xu, W., & Zhang, H. (2011). Sigma-2 receptor ligands: neurobiological effects. Semantic Scholar. [Link]

-

Georg, G. I., et al. (2021). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. European Journal of Medicinal Chemistry, 214, 113232. [Link]

-

Burch, J. D., et al. (2015). Tetrahydroindazoles as Interleukin-2 Inducible T-Cell Kinase Inhibitors. Part II. Second-Generation Analogues with Enhanced Potency, Selectivity, and Pharmacodynamic Modulation in Vivo. Journal of Medicinal Chemistry, 58(9), 3845-3864. [Link]

-

Burch, J. D., et al. (2014). Property- and Structure-Guided Discovery of a Tetrahydroindazole Series of Interleukin-2 Inducible T-Cell Kinase Inhibitors. ResearchGate. [Link]

-

Popova, G., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. PubMed, 63(8), 3915-3934. [Link]

-

Burch, J. D., et al. (2014). Property- and Structure-Guided Discovery of a Tetrahydroindazole Series of Interleukin-2 Inducible T-Cell Kinase Inhibitors. Journal of Medicinal Chemistry, 57(13), 5729-5743. [Link]

-

Burch, J. D., et al. (2015). Tetrahydroindazoles as Interleukin-2 Inducible T-Cell Kinase Inhibitors. Part II. Second-Generation Analogues with Enhanced Potency, Selectivity, and Pharmacodynamic Modulation in Vivo. Journal of Medicinal Chemistry, 58(9), 3845-3864. [Link]

-

Mach, R. H., et al. (2014). The Sigma-2 Receptor: A Novel Protein for the Imaging and Treatment of Cancer. ResearchGate. [Link]

-

Schön, T., et al. (2019). Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates – The EUCAST broth microdilution reference method for MIC determination. ResearchGate. [Link]

-

Wang, Y., et al. (2025). Discovery of Novel Inhibitors of Aspergillus fumigatus DHODH via Virtual Screening, MD Simulation, and In Vitro Activity Assay. NIH. [Link]

-

Li, Y., et al. (2020). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 10(42), 25035-25046. [Link]

-

JoVE. (2022). Antimicrobial Susceptibility Testing: Mycobacterium Tuberculosis Complex I Protocol Preview. YouTube. [Link]

-

Georg, G. I., et al. (2021). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. ResearchGate. [Link]

-

Wang, Y., et al. (2025). Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents. Research Square. [Link]

-

Yoshikawa, Y., et al. (2018). Fluorescence assay of dihydroorotate dehydrogenase that may become a cancer biomarker. ResearchGate. [Link]

-

Helleday, T., et al. (2018). A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage. Nature Communications, 9(1), 1005. [Link]

-

In vitro antitubercular activity expressed as MIC value (μM) for the... - ResearchGate. (n.d.). Retrieved from [Link]

-

BPS Bioscience. (n.d.). ITK Kinase Assay Kit ITK 78429. BPS Bioscience. [Link]

-

Wang, Y., et al. (2021). Design, synthesis, molecular modeling, and biological evaluation of acrylamide derivatives as potent inhibitors of human dihydroorotate dehydrogenase for the treatment of rheumatoid arthritis. Acta Pharmaceutica Sinica B, 11(10), 3236-3250. [Link]

-

Korn, U., et al. (2024). Synthesis and Characterization of DHODH Inhibitors Based on the Vidofludimus Scaffold with Pronounced Anti-SARS-CoV-2 Activity. PubMed. [Link]

-

Determination of the MIC of anti-TB drugs | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

Sources

- 1. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Property- and structure-guided discovery of a tetrahydroindazole series of interleukin-2 inducible T-cell kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tetrahydroindazoles as Interleukin-2 Inducible T-Cell Kinase Inhibitors. Part II. Second-Generation Analogues with Enhanced Potency, Selectivity, and Pharmacodynamic Modulation in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sigma-2 receptor ligands and their perspectives in cancer diagnosis and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 9. my.clevelandclinic.org [my.clevelandclinic.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Combined Chemical, Computational, and In Vitro Approach Identifies SBL-105 as Novel DHODH Inhibitor in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification, synthesis, and pharmacological evaluation of tetrahydroindazole based ligands as novel antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Whitepaper: A Technical Guide to the Discovery of Novel Indazole-Based Anti-Inflammatory Agents

Abstract

Inflammation is a critical biological response, but its dysregulation underlies a multitude of chronic diseases. The pursuit of safer, more effective anti-inflammatory therapeutics is a cornerstone of modern drug discovery. The indazole scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a wide range of biological activities, including significant anti-inflammatory potential.[1][2] This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals engaged in the discovery of novel indazole-based anti-inflammatory agents. We will move beyond a simple recitation of methods to explore the causal logic behind experimental choices, establish self-validating protocols, and ground our discussion in the key signaling pathways that drive inflammation.

The Rationale for Indazole as a Core Scaffold

The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, offers a unique combination of structural rigidity and synthetic tractability.[3][4] Its value in drug design is underscored by its presence in commercially available anti-inflammatory drugs like Bendazac and Benzydamine.[5] The scaffold's ability to be functionalized at multiple positions allows for the fine-tuning of physicochemical properties and target engagement, making it an ideal starting point for lead optimization campaigns.[6][7] Derivatives have shown promise in modulating key inflammatory targets, including enzymes and signaling proteins that are central to the inflammatory cascade.[1][8]

Core Inflammatory Pathways and Targeting Strategy

A successful discovery program begins with a clear understanding of the underlying biology. While inflammation is complex, several key signaling pathways serve as primary drivers and, therefore, high-value therapeutic targets.

The Cyclooxygenase (COX) Pathway

The COX enzymes, particularly the inducible COX-2 isoform, are central to the inflammatory process.[9] COX-2 is upregulated at sites of inflammation and catalyzes the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[9][10] Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a clinically validated strategy to achieve anti-inflammatory effects while minimizing gastrointestinal side effects associated with traditional NSAIDs.[11][12] Numerous studies have demonstrated that indazole derivatives can be potent and selective COX-2 inhibitors.[8][13][14]

The NF-κB Signaling Pathway

Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of inflammation.[15][16] It functions as a transcription factor that, upon activation, translocates to the nucleus and induces the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[17][18] The canonical NF-κB pathway is typically held in an inactive state in the cytoplasm by an inhibitory protein, IκBα.[19] Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, freeing NF-κB to enter the nucleus.[19] Targeting this pathway offers a broad-spectrum anti-inflammatory effect.

Caption: The canonical NF-κB signaling pathway.

The p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is another critical regulator of inflammatory responses.[20][21] Activated by cellular stress and inflammatory cytokines, p38 MAPK phosphorylates downstream targets, leading to the stabilization of mRNA transcripts and increased production of pro-inflammatory mediators like TNF-α and IL-1β.[22][23] The p38α isoform is particularly implicated in inflammation.[24] Inhibition of this pathway can potently suppress the production of key cytokines.

Caption: The p38 MAPK signaling pathway.

A Validated Drug Discovery Workflow

The discovery of a novel agent follows a logical, multi-stage screening cascade designed to identify potent, selective, and effective compounds.

Caption: A streamlined workflow for indazole anti-inflammatory drug discovery.

Experimental Protocols & Methodologies

The trustworthiness of a discovery program hinges on robust and reproducible experimental protocols. The following sections detail validated methods for assessing the anti-inflammatory potential of novel indazole compounds.

In Vitro Evaluation

-

Causality: This is the primary screen to directly assess the compound's ability to inhibit the target enzyme, COX-2. It provides a direct measure of potency (IC₅₀) and is crucial for initial structure-activity relationship (SAR) studies.[8][13]

-

Methodology:

-

Reagents: Human recombinant COX-2 enzyme, arachidonic acid (substrate), colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD), assay buffer.

-

Prepare a series of dilutions of the test indazole compound (e.g., from 100 µM to 1 nM) in DMSO. A known COX-2 inhibitor (e.g., Celecoxib) serves as the positive control.

-

In a 96-well plate, add the assay buffer, heme, COX-2 enzyme, and the test compound or control. Incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding arachidonic acid.

-

Immediately add the colorimetric probe. The oxidation of the probe by PGG₂, a product of the COX reaction, produces a colored compound.

-

Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

-

Causality: This secondary assay validates the compound's activity in a more biologically relevant context. It measures the ability to suppress the production of key pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in immune cells, confirming that the compound can cross the cell membrane and act on intracellular targets.[8][25]

-

Methodology:

-

Cell Line: Use a murine macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages.

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test indazole compound for 1-2 hours. Dexamethasone can be used as a positive control.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. Include a vehicle-only control group (no LPS, no compound) and an LPS-only group.

-

Incubate for a defined period (e.g., 6-24 hours).

-

Collect the cell culture supernatant.

-

Quantification: Measure the concentration of TNF-α, IL-1β, and IL-6 in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the IC₅₀ value for the inhibition of each cytokine. A parallel cytotoxicity assay (e.g., MTT or LDH) must be run to ensure that the observed cytokine reduction is not due to cell death.

-

In Vivo Efficacy Model

-

Causality: This is a standard and well-characterized model of acute inflammation used to evaluate the in vivo efficacy of a potential anti-inflammatory agent.[26][27] It assesses the compound's ability to reduce edema (swelling), a cardinal sign of inflammation, and provides an initial assessment of its pharmacokinetic/pharmacodynamic (PK/PD) relationship in a whole organism.[28][29][30]

-

Methodology:

-

Animals: Wistar or Sprague-Dawley rats (150-200g).

-

Acclimatization: Acclimatize animals for at least one week before the experiment. Fast animals overnight before dosing, with water ad libitum.

-

Grouping: Divide animals into groups (n=6-8 per group): Vehicle control, positive control (e.g., Diclofenac or Indomethacin), and test groups receiving different doses of the indazole compound.

-

Dosing: Administer the test compound or controls orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the carrageenan injection.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw.

-

Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[8][31]

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 Where ΔV is the change in paw volume from baseline. Statistical significance is determined using an appropriate test (e.g., ANOVA followed by Dunnett's test).

-

Data Summary and Interpretation

Systematic data presentation is key to evaluating SAR and selecting candidates for further development. The following table is an example of how to summarize screening data for a hypothetical series of indazole derivatives.